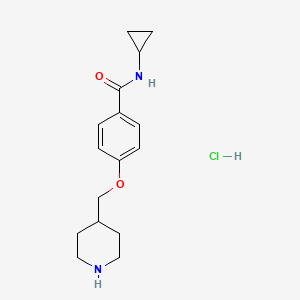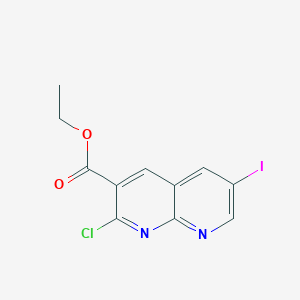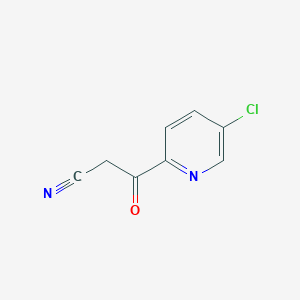
N,N-Diisopropyl-6-(trifluoromethyl)nicotinamide
Übersicht
Beschreibung
N,N-Diisopropyl-6-(trifluoromethyl)nicotinamide is a chemical compound with the molecular formula C13H17F3N2O . It is a derivative of nicotinamide, which is a form of vitamin B3 .
Molecular Structure Analysis
The molecular structure of N,N-Diisopropyl-6-(trifluoromethyl)nicotinamide consists of a nicotinamide core substituted with a trifluoromethyl group at the 6-position and diisopropylamino group at the nitrogen .Physical And Chemical Properties Analysis
N,N-Diisopropyl-6-(trifluoromethyl)nicotinamide has a molecular weight of 274.28 . The predicted density is 1.151±0.06 g/cm3, and the predicted boiling point is 335.8±42.0 °C .Wissenschaftliche Forschungsanwendungen
Drug Development
The trifluoromethyl group is significant in drug development due to its ability to improve pharmacokinetic properties. It can enhance the lipophilicity and metabolic stability of pharmaceutical compounds, making it a valuable moiety in medicinal chemistry .
Agricultural Chemistry
In agrochemicals, the trifluoromethyl group can alter the biological activity of compounds, potentially leading to the development of more effective pesticides and herbicides .
Material Science
The unique electronic and steric properties of the trifluoromethyl group can influence the physicochemical properties of materials, impacting their development and use in various applications .
Biological Studies
This compound’s structure allows for its use in studying biological processes, such as cell proliferation and apoptosis, which are crucial in understanding diseases and developing new treatments .
Enzyme Inhibition
The trifluoromethyl group can lower the pKa of certain compounds, enhancing their potency as enzyme inhibitors, which is vital in drug design for various diseases .
Organic Synthesis
The trifluoromethyl group is utilized in organic synthesis, where it participates in various reactions such as C–F bond activation and defluorinative functionalization, expanding the toolkit available to synthetic chemists .
Fluorine Chemistry
It plays a role in the broader field of fluorine chemistry, where its incorporation into organic compounds is crucial for developing new molecules with desired properties .
Photoredox Catalysis
The trifluoromethyl group is involved in photoredox catalysis, which is an area of interest for developing new synthetic methodologies and improving existing ones .
Eigenschaften
IUPAC Name |
N,N-di(propan-2-yl)-6-(trifluoromethyl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2O/c1-8(2)18(9(3)4)12(19)10-5-6-11(17-7-10)13(14,15)16/h5-9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDWMMFEMXZFDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=CN=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diisopropyl-6-(trifluoromethyl)nicotinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[4-(Pyrrolidin-1-ylcarbonyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1397008.png)
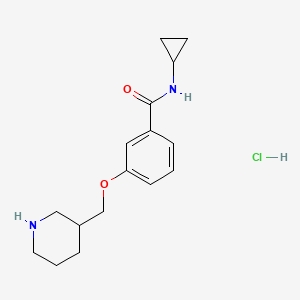
![ethyl 4-{[(2,3-dihydro-1H-inden-5-yl)carbamoyl]amino}benzoate](/img/structure/B1397010.png)
![7-Methyl[1,2,4]triazolo[4,3-A]pyrimidin-3-amine hydrochloride](/img/structure/B1397011.png)
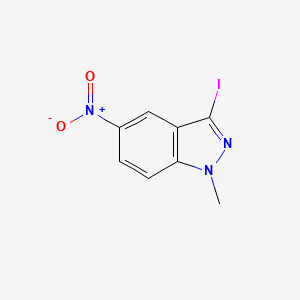
![3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1397013.png)
![1-{2-[4-(Trifluoromethyl)piperidin-1-yl]ethyl}imidazolidin-2-one](/img/structure/B1397014.png)

![Ethyl 4-({[(ethoxycarbonyl)amino]methanethioyl}amino)benzoate](/img/structure/B1397018.png)
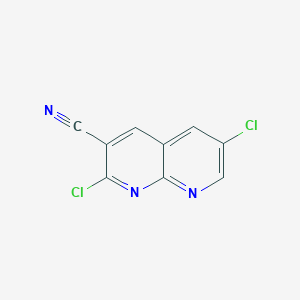
![4-{[(4-Chloro-2-fluorophenyl)amino]methyl}piperidin-4-ol](/img/structure/B1397022.png)
